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\ J

Executive Summary

Tributylhexadecylphosphonium bromide (often abbreviated as TBHDPB or

) is a quaternary phosphonium salt that has emerged as a critical reagent in materials science,
phase transfer catalysis (PTC), and mitochondrial drug delivery. Unlike its ammonium analogs
(e.g., CTAB), the phosphonium cation offers distinct advantages: higher thermal stability,
enhanced lipophilicity, and unique electrochemical windows.

This guide provides a comprehensive analysis of its physicochemical properties,
thermodynamic behavior, and biological interface, designed for researchers requiring high-
fidelity data for experimental design.

Part 1: Molecular Identity & Structural Analysis

The physicochemical behavior of TBHDPB is dictated by the asymmetry of its cation—a
"designer surfactant” structure combining a long hydrophobic tail with a sterically bulky, yet
lipophilic, headgroup.

Chemical Identification
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Parameter Data
IUPAC Name Tributyl(hexadecyl)phosphonium bromide
CAS Number 14937-45-2

Molecular Formula

Molecular Weight 507.66 g/mol
SMILES CCCcCcceceeececececececece(ecececeycecece. br-
Appearance White crystalline solid / Powder (Hygroscopic)

Structural Visualization

The following diagram illustrates the amphiphilic nature of TBHDPB, highlighting the charge
delocalization center (Phosphorus) which is critical for its interaction with biological membranes
and catalytic cycles.

Fig 1. Structural schematic of Tributylhexadecylphosphonium bromide.
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Part 2: Thermodynamic & Phase Behavior
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For applications in polymer synthesis or high-temperature catalysis, the thermal profile of
TBHDPB is superior to quaternary ammonium salts, which are prone to Hofmann elimination at
lower temperatures.

Thermal Constants

Property Value /| Range Notes

Range depends on purity and
Melting Point 56 — 64 °C hydration state.[1] Highly pure
samples typically melt ~61°C.

Decomposition Temp ( Onset temperature (TGA,

~330 -350 °C dynamic). Significantly higher
) than CTAB (~250°C).[1]
Density ~0.89 g/cm?3 Solid state estimate.[1]

Must be stored under inert gas
Hygroscopicity High (Argon/Nitrogen) to prevent
water uptake.[1]

Solubility Profile

e Soluble: Ethanol, Methanol, Chloroform, Dichloromethane, Acetone.
e Sparingly Soluble: Water (forms micelles at low concentrations).[1]
 Insoluble: Hexane, Diethyl ether (often used as anti-solvents for purification).

Part 3: Surface Chemistry & Solution Dynamics

Understanding the Critical Micelle Concentration (CMC) is vital for drug formulation. TBHDPB
exhibits a lower CMC than corresponding ammonium surfactants due to the increased
hydrophobicity of the butyl chains on the headgroup.

Critical Micelle Concentration (CMC)

While specific batch values vary, the CMC of TBHDPB is governed by the balance between the
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tail and the
head.

e Estimated CMC:0.1 — 0.5 mM (in water at 25°C).[1]

e Comparison: Lower than Cetyltrimethylammonium bromide (CTAB, CMC

0.9 mM).

e Mechanism: The tributyl phosphonium headgroup is bulkier and more hydrophobic than the
trimethyl ammonium headgroup of CTAB. This promotes earlier aggregation (micellization) to
minimize the free energy of the system.

CMC Determination Protocol (Conductivity Method)

To validate the CMC for your specific lot, use the following self-validating workflow:
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Start: Prepare Stock Solution
(e.g., 5 mM in ultra-pure water)

i

Sequential Dilution
(Range: 0.01 mM to 5 mM)

i

Measure Conductivity (K)
at Constant Temp (25°C)

Fig 2. Conductometric determination of CMC.

i

Plot k vs. Concentration

i

Identify Inflection Point
(Intersection of two linear regimes)

i

CMC Value Defined

Click to download full resolution via product page

Part 4: Biological Interface (Mitochondrial Targeting)

TBHDPB acts as a Lipophilic Cation.[1] This is the core mechanism for its use in drug delivery

and antimicrobial applications.[1]

Mechanism of Action

Mitochondria maintain a high negative membrane potential (

to
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mV).[1] Lipophilic cations like TBHDPB accumulate in the mitochondrial matrix according to the
Nernst equation.

Accumulation Factor: For every 60 mV of potential, the concentration increases 10-fold.

Result: A 100-500x accumulation inside mitochondria relative to the cytosol.[1]

Toxicity & Safety[2]

» Cytotoxicity: High.[1] The surfactant nature can disrupt membranes at high concentrations.[1]

e Therapeutic Window: Nanomolar (nM) concentrations are typically used for targeting;
micromolar (

M) concentrations often induce depolarization and apoptosis.

Part 5: Synthesis & Purification Protocol

For researchers needing to synthesize or repurify TBHDPB to remove oxide impurities (

), follow this protocol.

Reaction:
e Reagents:
o Tributylphosphine (99%, air sensitive).
o 1-Bromohexadecane (1.05 equiv).[1]
o Solvent: Acetonitrile (dry) or neat (solvent-free).[1]

o Setup: Flame-dried glassware, Inert atmosphere (Argon/Nitrogen) is mandatory to prevent
phosphine oxidation.[1]

e Procedure:
o Mix reagents under inert flow.

o Heat to 80°C for 24—-48 hours.
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o Observation: Mixture turns viscous/solidifies upon completion.[1]

 Purification (Critical Step):

[e]

Dissolve crude solid in minimal warm Ethyl Acetate or Acetone.[1]

o

Add Hexane or Diethyl Ether dropwise until cloudy.[1]

[¢]

Cool to -20°C to recrystallize.[1]

[¢]

Filter and dry under high vacuum (

mbar) to remove traces of solvent and unreacted phosphine.[1]

Part 6: Analytical Characterization (NMR)

Use these values to validate the identity of your compound.
« NMR (CDCI

):

o +30.0 to +35.0 ppm (Singlet).[1]

o Note: A peak at +45-50 ppm indicates oxidized phosphine impurity (

)[1]
« NMR (CDCI
):
o 0.95 (t, Terminal
).
o 1.25-1.55 (m, Methylene envelope).
o 2.30 —2.50 (m,

-methylene protons adjacent to P).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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